(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol
Overview
Description
(4-Bromo-1-methyl-1H-benzoimidazol-2-yl)-methanol is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Chemical Synthesis
Benzimidazole derivatives have been explored for their catalytic roles in chemical synthesis, such as the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. This demonstrates their utility in facilitating reactions that are crucial for the synthesis of pharmaceutical agents and key intermediates in drug development (Sarki et al., 2021).
Antimicrobial and Antiviral Activities
Research has shown that benzimidazole derivatives possess antimicrobial and antiviral properties. A study synthesized benzimidazole analogues and tested them for their effectiveness against various microbial strains, finding specific compounds active against fungal infections, which could be further developed as antifungal agents (Sharma et al., 2009).
Material Science and Nanotechnology
Benzimidazole compounds are also significant in material science, where their unique properties contribute to the development of novel materials with potential applications in nanotechnology and electronics. For example, ligand-induced diversification from tetranuclear to mononuclear compounds has been studied, showing how the structural modifications of benzimidazole ligands can affect the assembly and magnetic properties of complexes (Yang et al., 2014).
Properties
IUPAC Name |
(4-bromo-1-methylbenzimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-7-4-2-3-6(10)9(7)11-8(12)5-13/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVPSSTUGWUKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653994 | |
Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-44-2 | |
Record name | 4-Bromo-1-methyl-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-1-methyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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